
2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Overview
Description
This typically includes the compound’s systematic name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthetic Methods and Chemical Reactions
Research on related compounds demonstrates advancements in synthetic methods for creating complex chemical structures. For instance, Okada et al. (2000) outlined a simple synthetic method for 3-trifluoroacetylated 4-aminoquinolines, showcasing novel trifluoroacetylation and N-N exchange reactions, which could be relevant to the synthesis or modification of the compound (Okada, Sakaemura, & Shimomura, 2000).
Photophysical Properties and Applications
Research into the photophysical properties of related compounds has been instrumental in developing new materials for various applications. For example, a study on the spectral properties and applications of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones revealed that these compounds show bright fluorescence in solution, solid state, and poly methacrylamide plastic matrices, indicating potential for development as fluorescent markers for biomedical applications (Galunov et al., 2003).
Material Science and Luminescent Materials
In the field of material science, the study of Ir(III) complexes with tunable emissions and mechanoluminescence has opened up possibilities for their application in data security protection and the design of smart luminescent materials. These complexes demonstrate dual-emission, aggregation-induced fluorescence and phosphorescence, and piezochromic behaviors, highlighting their potential in advanced optical materials (Song et al., 2016).
Synthesis and Chemical Properties
Further, the synthesis and investigation of chemical properties of similar compounds have led to the development of novel chemical reactions and materials. For example, Lerestif et al. (1997) explored the synthesis of 2-oxazolines, bis-oxazolines, and 2-imidazoline-5-ones from imidates using solvent-free cycloadditions, showcasing innovative approaches to chemical synthesis and the creation of new compounds with potential applications in various fields (Lerestif, Toupet, Sinbandhit, Tonnard, Bazureau, & Hamelin, 1997).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.
properties
IUPAC Name |
2,2,2-trifluoroethyl 3-(dimethylamino)-1-oxo-2H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-19(2)11-10(13(21)22-7-14(15,16)17)8-5-3-4-6-9(8)12(20)18-11/h3-6H,7H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXAPHYDSJBUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C(=O)N1)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 3-(dimethylamino)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



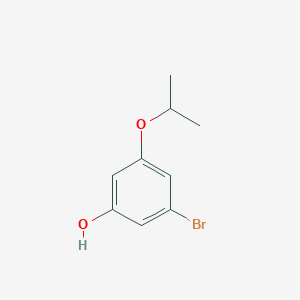

![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)
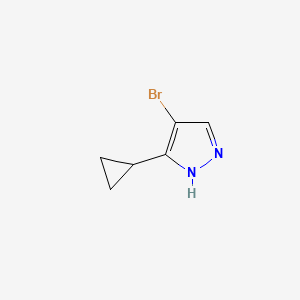
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)


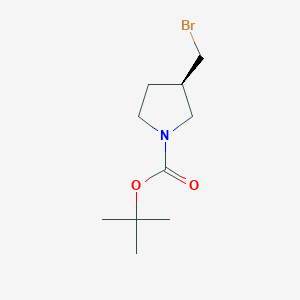

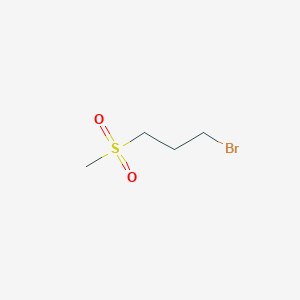
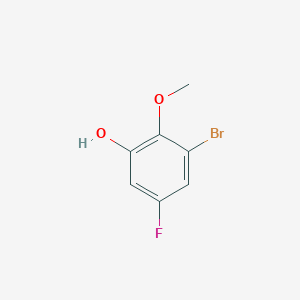
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)